N-(2-Bromo-6-formylpyridin-4-YL)acetamide
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Overview
Description
N-(2-Bromo-6-formylpyridin-4-YL)acetamide is an organic compound with the molecular formula C8H7BrN2O2 and a molecular weight of 243.059 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and an acetamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-6-formylpyridin-4-YL)acetamide typically involves the reaction of 2-bromo-6-formylpyridine with acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-6-formylpyridin-4-YL)acetamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of N-(2-Bromo-6-carboxypyridin-4-YL)acetamide.
Reduction: Formation of N-(2-Bromo-6-hydroxymethylpyridin-4-YL)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Bromo-6-formylpyridin-4-YL)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Bromo-6-formylpyridin-4-YL)acetamide involves its interaction with specific molecular targets and pathways. The formyl group and bromine atom play crucial roles in its reactivity and binding affinity to various biological targets. The compound may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromo-4-fluorophenyl)acetamide: Similar structure but with a fluorine atom instead of a formyl group.
N-(2-Bromo-6-methylpyridin-4-YL)acetamide: Similar structure but with a methyl group instead of a formyl group.
Uniqueness
N-(2-Bromo-6-formylpyridin-4-YL)acetamide is unique due to the presence of both a bromine atom and a formyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
1393529-85-5 |
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Molecular Formula |
C8H7BrN2O2 |
Molecular Weight |
243.06 g/mol |
IUPAC Name |
N-(2-bromo-6-formylpyridin-4-yl)acetamide |
InChI |
InChI=1S/C8H7BrN2O2/c1-5(13)10-6-2-7(4-12)11-8(9)3-6/h2-4H,1H3,(H,10,11,13) |
InChI Key |
FJLSEVQBPGUOHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NC(=C1)Br)C=O |
Origin of Product |
United States |
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